![molecular formula C16H10N4O2S2 B2841268 N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-76-9](/img/structure/B2841268.png)

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

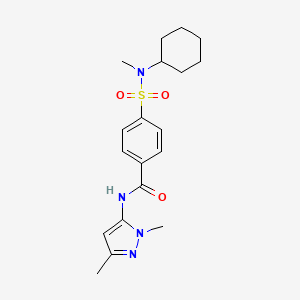

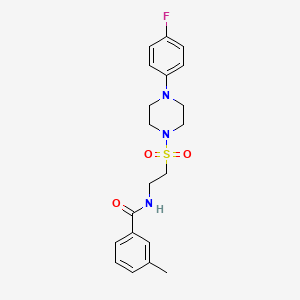

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, commonly known as PTTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTB is a heterocyclic compound that contains both thiazole and benzothiazole rings, making it a unique molecule with diverse properties.

Wissenschaftliche Forschungsanwendungen

Quantum Chemical Analysis and Tautomerism

N-(Pyridin-2-yl)thiazol-2-amine compounds, closely related to the chemical , demonstrate a complex behavior called dynamic tautomerism and possess divalent N(I) character. Quantum chemical analysis reveals that these compounds can exist in multiple isomeric structures with slight energy differences, influencing their electron distribution and protonation energy. This behavior suggests potential applications in designing molecules with specific electronic properties for use in electronic materials or as ligands in coordination chemistry (Bhatia, Malkhede, & Bharatam, 2013).

Metal-Free Oxidative C–H Functionalization

A method for synthesizing biologically potent derivatives of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation has been developed, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This process features a metal-free approach, broad substrate scope, short reaction times, and simple purification, hinting at its utility in synthesizing various heterocyclic compounds for potential applications in medicinal chemistry and drug development (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Electrochromic Materials

The thiadiazolo[3,4-c]pyridine unit, an analog to benzothiadiazole, exhibits superior electron-accepting ability and has been explored in the design of donor-acceptor-type electrochromic polymers. These materials, such as poly(4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine), offer a lower bandgap and improved redox activity and stability, making them promising for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Solvent-Free Synthesis of Heterocycles

A novel protocol for synthesizing benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines has been developed, utilizing Bi(III) salts as catalysts under solvent-free conditions. This method highlights the potential for green chemistry approaches in the synthesis of complex heterocyclic systems, which could find applications in pharmaceuticals, agrochemicals, and materials science (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

Wirkmechanismus

Target of Action

The primary target of TCMDC-124550 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-124550 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the regulation of malarial parasite RNA splicing, which is crucial for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124550 affects the RNA splicing pathway in the malarial parasite . This disruption in RNA splicing affects the parasite’s ability to produce essential proteins, leading to its death .

Pharmacokinetics

It has been suggested that tcmdc-124550 has promising lead compound properties for the development of new antimalarials .

Result of Action

The result of TCMDC-124550’s action is the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, TCMDC-124550 prevents the parasite from producing essential proteins, leading to its death .

Action Environment

The action of TCMDC-124550 is influenced by the biological environment of the malarial parasite. Factors such as the parasite’s stage of development and the presence of other antimalarial drugs can influence the efficacy of TCMDC-124550 . .

Eigenschaften

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2S2/c1-2-4-17-9(3-1)11-7-23-15(19-11)20-16-18-10-5-12-13(22-8-21-12)6-14(10)24-16/h1-7H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGZXMJKDIJLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)

![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)

![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)

![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)

![3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2841197.png)

![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)